alkali blue 4B (C.I. 42750)
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C38H31N4NaO3S |
|---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
sodium;4-[4-[[4-(4-amino-3-methylanilino)phenyl]-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C38H32N4O3S.Na/c1-26-25-35(21-24-37(26)39)42-33-17-11-29(12-18-33)38(27-7-13-31(14-8-27)40-30-5-3-2-4-6-30)28-9-15-32(16-10-28)41-34-19-22-36(23-20-34)46(43,44)45;/h2-25,41-42H,39H2,1H3,(H,43,44,45);/q;+1/p-1 |
InChI Key |
KHBBLQAVAMNPSS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Historical Context and Evolution of Alkali Blue 4b in Chemical Research
Early Development and Introduction of Alkali Blue 4B as a Synthetic Dye
Alkali Blue 4B was first discovered in 1862 by E.C. Nicholson. mdpi.com Its first known use dates back to 1864. merriam-webster.com This dye is also known by other names such as Acid Blue 110 and Alkali Blue 5B. mdpi.comstainsfile.com It is an organic sodium salt. chemicalbook.com The creation of Alkali Blue 4B involved the sulfonation of triarylmethane dyes with sulfuric acid, a process that enhanced water-solubility compared to its non-sulphonated predecessors. mdpi.com
Historical Applications in Coloration Technologies
The development of Alkali Blue 4B and similar synthetic dyes in the mid-19th century revolutionized various industries, most notably textiles.
Initially, basic dyes like the precursors to Alkali Blue were widely used for coloring materials such as cotton, wool, silk, paper, and leather. alfa-chemistry.com However, many of these early synthetic dyes, including Alkali Blue, exhibited poor light fastness. stainsfile.com In the realm of pigment chemistry, Alkali Blue is part of the triphenylmethane (B1682552) class and is valued for its high strength. flintgrp.com It has been particularly effective in toning black printing inks for applications like heatset, sheetfed, and coldset printing to create deep, aesthetically pleasing shades. flintgrp.com Red-shade varieties of Alkali Blue are often preferred for this purpose. flintgrp.com
The analysis of historical textiles has been crucial in understanding the application and longevity of synthetic dyes. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have enabled researchers to identify the specific dyes used in historical artifacts. tandfonline.comresearchgate.net For instance, Alkali Blue has been identified in the decoration of early 20th-century Romanian traditional silk shirts. mdpi.com The study of dye collections, such as the one at the Musée des Arts et Métiers in Paris, which includes samples of Alkali Blue 4B from manufacturers like Bayer and the Société des matières colorantes et produits chimiques de Saint-Denis, provides valuable insights into the purity and chemical stability of these historical compounds. mdpi.com These analyses often involve examining the dye's molecular structure and identifying characteristic peaks in their mass spectra. mdpi.com
Integration into the Historical Landscape of Synthetic Dyes (e.g., Triarylmethane Class)
Alkali Blue 4B belongs to the triarylmethane class of dyes, a significant group of synthetic colorants that emerged in the 19th century. mdpi.comnih.gov The first synthetic dye, aniline (B41778) violet, synthesized by H.W. Perkin in 1856, was also a member of this class. alfa-chemistry.com The development of triarylmethane dyes marked a significant shift from natural to synthetic colorants, a transition that had a profound impact on the dye industry and global trade. mdpi.com The sulfonation process, which led to the creation of dyes like Alkali Blue, was a key innovation that improved the applicability of triarylmethane dyes in various industrial processes. mdpi.com
| Property | Description |
| Common Name | Alkali Blue 4B |
| Other Names | Acid Blue 110, Alkali Blue 5B |
| C.I. Number | 42750 |
| Chemical Class | Triarylmethane |
| Year of Discovery | 1862 |
| Discoverer | E.C. Nicholson |
| Key Feature | Sulfonated for increased water solubility |
| Application | Industry/Field | Details |
| Textile Dyeing | Textiles | Used for coloring silk, wool, and other fibers, though with poor light fastness. |
| Pigment Production | Printing Inks | High-strength pigment used for toning black inks and in color matching systems. |
| Historical Analysis | Museum Studies, Conservation | Identified in historical textiles to understand past dyeing practices. |
Synthetic Methodologies and Structural Characterization of Alkali Blue 4b and Analogues
Research into Preparation Methods of Triarylmethane Dyes, including Alkali Blue 4B
The synthesis of triarylmethane dyes, a class of brilliantly colored compounds to which Alkali Blue 4B belongs, is a well-established area of organic chemistry. These dyes are characterized by a central carbon atom bonded to three aromatic rings. kashanu.ac.irresearchgate.net General methods for their preparation often involve electrophilic aromatic substitution reactions. acs.org
One common approach involves the condensation of an aromatic aldehyde or a related derivative with two equivalents of an N,N-dialkylaniline or other electron-rich aromatic compound in the presence of a dehydrating agent or a catalyst. This initially forms a leuco base, which is a colorless intermediate. Subsequent oxidation of the leuco base generates the final colored dye. google.complymouth.ac.uk
Various oxidizing agents can be employed in this final step, including air or oxygen, often in the presence of a catalyst. google.com For instance, a mixture of vanadium and molybdenum oxides has been used as a catalyst for the oxidation of leuco compounds. google.com Other methods utilize hydrogen peroxide in the presence of a copper(II) salt or a complexed heavy metal ion catalyst, such as those derived from porphyrins or phthalocyanines. google.com Another synthetic route utilizes Grignard reagents prepared from halogenated anilines, which are then reacted with compounds like diethyl carbonate to form the triarylmethane scaffold. acs.orgresearchgate.net
Specifically for Alkali Blue 4B, its preparation involves the sulfonation of C.I. Solvent Blue 3 (C.I. 42775), which is then converted to its sodium salt. chemicalbook.comchemicalbook.com This indicates a multi-step synthesis starting from a pre-existing triarylmethane dye.
Structural Elucidation and Isomeric Considerations of Alkali Blue 4B
Alkali Blue 4B, also known as Acid Blue 110 and designated by the Colour Index number 42750, is an organic sodium salt. chemicalbook.comresearchgate.net The counterion is 2-(4-{(4-amino-3-methylphenyl)[4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl}anilino)benzene-1-sulfonate. chemicalbook.com Its molecular formula is cited as C₃₂H₂₈N₃NaO₄S, with a corresponding molecular weight of 573.65 g/mol . kashanu.ac.irottokemi.comglentham.com However, other sources provide slightly different molecular formulas, such as C₃₈H₃₁N₄NaO₃S with a molecular weight of 646.73 g/mol , suggesting the existence of different commercial grades or related structures also referred to as Alkali Blue. chemicalbook.com
The structure of triarylmethane dyes allows for the existence of various isomers. The position of substituents on the three aryl rings can vary, leading to a range of structurally similar yet distinct compounds. For Alkali Blue 4B, this includes the positioning of the amino, methyl, and sulfonate groups. The Colour Index itself lists related but distinct dyes, such as Alkali Blue 6B (C.I. 42765), which has a similar name but a different C.I. number, indicating a different chemical structure. chemicalbook.comglentham.com The complexity of the triarylmethane structure, with its potential for different arrangements of substituents, means that commercial dye samples may contain a mixture of isomers.
Influence of Synthetic Parameters on Compound Purity and Characteristics
The purity and final characteristics of triarylmethane dyes are significantly influenced by the parameters of the synthetic process. The choice of solvent, for example, can affect the reaction rate and yield. In some preparations of triarylmethane dyes, a mixture of acetic acid and a cosolvent like 2-ethoxyethyl acetate (B1210297) has been shown to produce superior yields. google.com The reaction temperature is another critical factor; for instance, oxidation steps are often carried out at elevated temperatures, such as 40-75°C, to ensure the reaction proceeds efficiently. google.com
The purity of the final product is a key concern, as impurities can affect the color, intensity, and performance of the dye. Common impurities in dye samples can include other dyes formed during the synthesis, as well as colorless materials like dextrin (B1630399) and sodium chloride, which are often introduced during the manufacturing process. plymouth.ac.uk The purification of the dye, for example by recrystallization, is a crucial step to ensure a high-quality product. google.com The nature of the anion associated with cationic triarylmethane dyes can also vary, even when the dye name remains the same, which can impact its properties. wikipedia.org
Derivatization and Chemical Modification Studies
The chemical structure of triarylmethane dyes can be modified to alter their properties for specific applications. This process, known as derivatization, can involve the introduction of new functional groups or the modification of existing ones. For example, halogenation of triarylmethane dyes by treating them with a molecular halogen like bromine can be performed to create derivatives with altered photophysical properties. google.com
Derivatization can also be used for analytical purposes. By converting the dye into a different chemical form, it may become more amenable to analysis by techniques such as gas chromatography. canada.caresearchgate.net The introduction of specific functional groups can also be used to enhance the dye's performance in certain applications. For instance, the incorporation of a coumarin-3-carboxylic acid moiety into a triarylmethane structure has been explored to create dyes suitable as sensitizers in dye-sensitized solar cells. researchgate.net These modifications can lead to changes in reactivity, solubility, and light absorption characteristics, expanding the utility of the basic triarylmethane scaffold.
Advanced Spectroscopic Investigations of Alkali Blue 4b
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations of Alkali Blue 4B, offering insights into its structural framework.
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure Analysis
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of Alkali Blue 4B exhibits several characteristic absorption bands that correspond to specific vibrational modes of its constituent atoms. Analysis of these bands allows for the confirmation of its molecular structure.
A study utilizing Attenuated Total Reflectance (ATR)-FTIR spectroscopy identified key spectral features of Alkali Blue 4B. researchgate.net Notable peaks include a band at 1234 cm⁻¹, which is attributed to the C-O-C stretching vibration of the xanthene rings, and a peak at 927 cm⁻¹ corresponding to the in-plane bending of the fused xanthene rings. researchgate.net These findings are crucial for the non-destructive analysis of materials containing this dye, particularly in fields like cultural heritage science. researchgate.net
Table 1: Characteristic FTIR Peaks of Alkali Blue 4B
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
|---|---|---|
| 1234 | C-O-C stretching of xanthene rings | researchgate.net |
Raman Spectroscopic Studies of Alkali Blue 4B
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. While specific Raman spectroscopic studies dedicated solely to Alkali Blue 4B (C.I. 42750) are not extensively detailed in the provided search results, the Infrared and Raman Users Group (IRUG) maintains a spectral database that may contain Raman spectra of related pigments and dyes. irug.org The analysis of such spectra would involve identifying characteristic peaks for the triphenylmethane (B1682552) structure, including vibrations of the aromatic rings and the central carbon atom.
Mass Spectrometry for Comprehensive Molecular Identification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) in Dye Analysis
Electrospray Ionization (ESI) is a soft ionization technique particularly suited for the analysis of large, non-volatile, and thermally labile molecules like dyes. nih.govlibretexts.org In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. libretexts.org
This technique is highly sensitive and can provide accurate molecular weight information. chemrxiv.org For Alkali Blue 4B, ESI-MS would be expected to show a prominent peak corresponding to the molecular ion, allowing for the confirmation of its molecular formula. uni-marburg.de The technique's ability to analyze complex mixtures also makes it valuable for identifying dyes in various matrices. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy in Quantitative and Kinetic Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. It is widely used for the quantitative analysis of colored compounds like Alkali Blue 4B. The color of the dye is a result of its absorption of specific wavelengths of light in the visible region.
The absorption spectrum of Alkali Blue in ethanol (B145695) shows a maximum absorption (λmax) in the range of 597-602 nm. sigmaaldrich.cnsigmaaldrich.com An alkali blue solution, when diluted, exhibits a λmax between 603 and 607 nm. merckmillipore.com This property forms the basis for quantitative analysis using the Beer-Lambert law, which relates absorbance to concentration. This technique is also valuable for studying the kinetics of reactions involving the dye, such as its degradation or interaction with other molecules.
Table 2: UV-Vis Absorption Maxima of Alkali Blue
| Solvent | λmax (nm) | Reference |
|---|---|---|
| Ethanol | 597-602 | sigmaaldrich.cnsigmaaldrich.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed elucidation of molecular structure. It provides information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule. While the search results mention the application of NMR in the structural studies of complex organic molecules like lignin, specific NMR data for Alkali Blue 4B (C.I. 42750) was not found. colab.ws
Degradation Pathways and Environmental Research of Alkali Blue 4b
Photolytic Degradation Mechanisms of Alkali Blue 4B
Photolytic degradation involves the breakdown of dye molecules through the action of light, often enhanced by the presence of a catalyst. This process, known as photocatalysis, is a promising advanced oxidation process for treating dye-contaminated effluents.
Research into the catalytic photo-decolorization of dyes similar to Alkali Blue 4B has centered on the use of semiconductor nanoparticles as photocatalysts. Materials like zinc oxide (ZnO), titanium dioxide (TiO2), and silver nanoparticles (AgNPs) are widely studied for their ability to generate highly reactive oxygen species (ROS) under light irradiation. nih.gov
When these nanoparticles are illuminated with light of sufficient energy (typically UV or solar light), electrons are excited from the valence band to the conduction band, creating electron-hole pairs. These charge carriers react with water and oxygen molecules adsorbed on the catalyst surface to produce potent oxidizing agents, primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). These radicals can non-selectively attack the complex aromatic structure of the dye molecule, leading to the cleavage of the chromophore and subsequent mineralization into simpler, less harmful compounds like CO₂, H₂O, and inorganic salts.
For instance, studies on Brilliant Blue, a triphenylmethane (B1682552) dye, have shown that AgNPs can act as an effective activator for potassium persulfate (K₂S₂O₈) to generate sulfate (B86663) radicals (SO₄•⁻) in addition to hydroxyl radicals, significantly enhancing the decolorization rate. frontiersin.orgresearchgate.net The process achieved 98% degradation of the dye within 60 minutes under optimized conditions. frontiersin.orgresearchgate.net Similarly, ZnO nanoparticles have demonstrated effective photocatalytic activity for the degradation of Reactive Blue 4 dye from aqueous solutions. nih.gov The efficiency of these systems depends on operational parameters such as catalyst dosage, pH of the solution, temperature, and initial dye concentration. nih.gov
The efficiency and mechanism of photo-degradation are quantitatively assessed through kinetic and thermodynamic studies. The rate of dye degradation is often analyzed using kinetic models, such as the pseudo-first-order and pseudo-second-order models. For many photocatalytic processes involving dyes like Brilliant Blue and Methylene Blue, the degradation follows pseudo-first-order kinetics, where the rate of reaction is directly proportional to the concentration of the dye. semanticscholar.orgnih.gov
The effect of temperature on the reaction rate is described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea) of the process. A lower activation energy suggests that less energy is required to initiate the degradation, indicating a more favorable reaction. nih.govnih.gov For the photocatalytic degradation of Methylene Blue using TiO2 nanoparticles, the activation energy was found to be approximately 14.03 kJ mol⁻¹. nih.gov
Thermodynamic parameters, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide insight into the nature of the degradation process. These parameters can be calculated from the reaction kinetics at different temperatures. A positive ΔH indicates an endothermic process, while a negative ΔG signifies that the degradation is spontaneous under the studied conditions. nih.gov Such analyses are crucial for optimizing the operational conditions to achieve maximum degradation efficiency in practical applications.
| Dye | Catalyst | Kinetic Model | Activation Energy (Ea) | Thermodynamic Nature |
|---|---|---|---|---|
| Methylene Blue | TiO₂ | Pseudo-first-order | 14.03 kJ/mol | Endothermic, Non-spontaneous |
| Brilliant Blue | AgNPs / K₂S₂O₈ | Pseudo-first-order | Not Reported | Not Reported |
| Phenolics | TiO₂ | Not Reported | 9.68–21.44 kJ/mol | Endothermic, Non-spontaneous |
Alkaline Degradation Pathways and Byproduct Identification
Under strongly alkaline conditions, triphenylmethane dyes like Alkali Blue 4B can undergo chemical degradation. The primary mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the central electrophilic carbon atom of the dye's triphenylmethyl cation. researchgate.net This attack disrupts the conjugated π-electron system of the chromophore, which is responsible for the dye's color. researchgate.net
Bioremediation and Microbial Decolorization of Alkali Blue 4B
Bioremediation offers an environmentally friendly and cost-effective alternative for treating dye wastewater. This approach utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down complex dye molecules. nih.gov The process can occur through biosorption (adsorption onto microbial biomass) or, more effectively, through biodegradation mediated by specific enzymes. plos.orgresearchgate.net
Both bacteria and fungi have been shown to be effective in degrading triphenylmethane dyes. Bacterial consortia, containing strains from genera like Agrobacterium, Bacillus, Sphingomonas, and Aeromonas, have demonstrated the ability to decolorize and degrade Crystal Violet and Malachite Green. researchgate.net One notable bacterium, Exiguobacterium sp. MG2, was found to degrade Malachite Green through a pathway involving sequential N-demethylation, reduction, cleavage of the benzene (B151609) rings, and oxidation. mdpi.com
Fungi, particularly white-rot fungi such as Irpex lacteus and Ganoderma species, are highly efficient dye degraders due to their secretion of powerful extracellular ligninolytic enzymes, including laccase and manganese peroxidase (MnP). nih.govut.ac.ir These enzymes have a low substrate specificity, allowing them to degrade a wide range of recalcitrant organic pollutants, including triphenylmethane dyes. The enzymatic degradation of Malachite Green by MnP, for example, proceeds through N-demethylation and oxidative cleavage, resulting in smaller, less toxic intermediates. nih.gov The effectiveness of microbial decolorization is influenced by factors like pH, temperature, oxygen levels, and the presence of co-substrates. researchgate.net
Adsorption-Based Removal Strategies from Aqueous Systems
Adsorption is a widely used physical method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a broad range of adsorbent materials. This process involves the accumulation of dye molecules onto the surface of a solid adsorbent.
A variety of materials have been developed and evaluated for their capacity to adsorb dyes. These include activated carbons, clays (B1170129) (e.g., bentonite), zeolites, and bio-adsorbents derived from agricultural waste. The effectiveness of an adsorbent is determined by its surface area, pore structure, and the presence of surface functional groups that can interact with the dye molecules.
Recent research has focused on low-cost, sustainable bio-adsorbents. For instance, biochar derived from wheat bran has been shown to be an effective adsorbent for removing anionic dyes like Congo Red and Alkali Blue 6b, a compound structurally similar to Alkali Blue 4B. The performance of these materials is evaluated through kinetic and isotherm studies.
Adsorption kinetics are often described by pseudo-first-order and pseudo-second-order models. The adsorption of Alkali Blue 6b onto wheat bran biochar was found to fit the pseudo-second-order model well, suggesting that chemisorption is the rate-limiting step. Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the dye concentration in the solution and the amount adsorbed on the material. The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface, provided a good fit for the Alkali Blue 6b data, indicating a maximum adsorption capacity (q_max) of 357.14 mg/g. Such evaluations are critical for determining the practical applicability and efficiency of different adsorbent materials for dye removal.
| Dye | Adsorbent | Best Fit Kinetic Model | Best Fit Isotherm Model | Max. Adsorption Capacity (q_max) |
|---|---|---|---|---|
| Alkali Blue 6b | Wheat Bran Biochar (BC-NaK) | Pseudo-second-order | Langmuir | 357.14 mg/g |
| Congo Red | Wheat Bran Biochar (BC-NaK) | Pseudo-second-order | Langmuir | 588.24 mg/g |
Modeling Adsorption Kinetics and Isotherms for Alkali Blue 4B
The removal of Alkali Blue 4B from aqueous solutions through adsorption is a complex process influenced by various factors, including the properties of the adsorbent, the concentration of the dye, and environmental conditions such as temperature and pH. To understand the dynamics of the adsorption process and to design efficient wastewater treatment systems, researchers employ kinetic and isotherm models to analyze experimental data. These models provide valuable insights into the mechanisms of adsorption, the rate of dye uptake, and the maximum adsorption capacity of the adsorbent.
Adsorption Kinetics Modeling
The study of adsorption kinetics is crucial as it describes the rate of adsorbate uptake on the adsorbent and provides information about the reaction pathways and the mechanism of the adsorption process. Two of the most commonly used kinetic models to describe the adsorption of dyes from aqueous solutions are the pseudo-first-order and pseudo-second-order models.
The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent surface. It is generally more applicable to the initial stages of the adsorption process. The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. This model is often found to be more suitable for describing the entire adsorption process.
In a study on the adsorption of an acid blue dye onto activated charcoal, the kinetics of the process were investigated. The experimental data was fitted to both the pseudo-first-order and pseudo-second-order models to determine which model better described the adsorption process. The results indicated that the adsorption of the acid blue dye onto activated charcoal was best described by the pseudo-second-order kinetic model, suggesting that chemisorption is the rate-limiting step. researchgate.net
Below are the kinetic parameters for the adsorption of an acid blue dye on activated charcoal:
Table 1: Pseudo-first-order kinetic model parameters for the adsorption of Acid Blue dye on activated charcoal. researchgate.net
| Parameter | Value |
|---|---|
| qe (exp) (mg/g) | 11.01 |
| qe (cal) (mg/g) | 4.10 |
| k1 (min-1) | 0.011 |
| R2 | 0.891 |
Table 2: Pseudo-second-order kinetic model parameters for the adsorption of Acid Blue dye on activated charcoal. researchgate.net
| Parameter | Value |
|---|---|
| qe (exp) (mg/g) | 11.01 |
| qe (cal) (mg/g) | 12.12 |
| k2 (g/mg.min) | 0.015 |
| h (mg/g.min) | 2.20 |
| R2 | 0.992 |
The higher correlation coefficient (R²) for the pseudo-second-order model (0.992) compared to the pseudo-first-order model (0.891) confirms its better fit to the experimental data. researchgate.net Furthermore, the calculated equilibrium adsorption capacity (qe (cal)) from the pseudo-second-order model is much closer to the experimental value (qe (exp)). researchgate.net
Adsorption Isotherm Modeling
Adsorption isotherms are fundamental to describing the interaction between the adsorbate and the adsorbent at equilibrium. They provide information on the distribution of the adsorbate molecules between the liquid and solid phases when the adsorption process reaches a state of equilibrium. The Langmuir and Freundlich isotherm models are the most frequently used models to analyze adsorption equilibrium data.
The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. It also assumes that there is no interaction between the adsorbed molecules. The Freundlich isotherm model , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities.
In the same study on the adsorption of an acid blue dye onto activated charcoal, both the Langmuir and Freundlich models were applied to the equilibrium data. The study found that the adsorption data for the acid blue dye fitted well with both models, suggesting that both monolayer adsorption on a homogeneous surface and adsorption on a heterogeneous surface could be occurring. researchgate.net
The parameters for the Langmuir and Freundlich isotherm models are presented below:
Table 3: Langmuir isotherm parameters for the adsorption of Acid Blue dye on activated charcoal. researchgate.net
| Parameter | Value |
|---|---|
| Qm (mg/g) | 14.02 |
| KL (L/mg) | 0.89 |
| R2 | 0.991 |
Table 4: Freundlich isotherm parameters for the adsorption of Acid Blue dye on activated charcoal. researchgate.net
| Parameter | Value |
|---|---|
| KF ((mg/g)(L/mg)1/n) | 4.75 |
| n | 2.25 |
| R2 | 0.982 |
The high correlation coefficients for both the Langmuir (0.991) and Freundlich (0.982) models indicate that both are suitable for describing the adsorption equilibrium of the acid blue dye on activated charcoal. researchgate.net The Langmuir model suggests a maximum monolayer adsorption capacity (Qm) of 14.02 mg/g. researchgate.net The Freundlich constant 'n' being greater than 1 indicates a favorable adsorption process. researchgate.net
Analytical Chemistry Applications Involving Alkali Blue 4b
Utilization as a Chemical Indicator (e.g., redox, acid-base)
Alkali Blue 4B is well-documented as an acid-base indicator, valued for its distinct color changes at different pH levels. abcam.comabcam.com It is particularly useful in titrations where the endpoint might be obscured with other common indicators. While its use as an acid-base indicator is established, its application as a redox indicator is not as prominently reported in scientific literature.
As an acid-base indicator, Alkali Blue 4B exhibits a visual transition interval from blue at pH 9.4 to red at pH 14.0. abcam.com Another source specifies a transition range of pH 11.5 to 13.0, with a color change from blue-violet to dark-pink. sigmaaldrich.com This property makes it suitable for titrations involving weak acids and strong bases where the equivalence point lies in the alkaline region. A notable application is in the determination of the acid value of dark-colored oils and fats. In these samples, the color of the solution can interfere with the color change of indicators like phenolphthalein. Alkali Blue 6B, a related compound, is recommended as a replacement in such cases, indicating the utility of this class of dyes in complex matrices.
The following table summarizes the reported pH transition ranges for Alkali Blue as an acid-base indicator:
| Source | pH Transition Range | Color Change |
| Abcam | 9.4 - 14.0 | Blue to Red |
| Sigma-Aldrich | 11.5 - 13.0 | Blue-violet to Dark-pink |
This data is based on information from multiple sources and may represent slight variations of the Alkali Blue dye.
Information regarding the specific application of Alkali Blue 4B as a redox indicator, including its standard electrode potential, is not extensively available in the reviewed literature. Redox indicators typically undergo a reversible color change at a specific electrode potential. wikipedia.orgquora.com While many organic dyes exhibit redox properties, the suitability of Alkali Blue 4B for this purpose requires further investigation.
Spectrophotometric Analytical Methodologies
Spectrophotometry is a widely used analytical technique that measures the absorption of light by a chemical substance. Alkali Blue 4B, with its strong chromophore, is well-suited for use in various spectrophotometric methods.
Indirect spectrophotometry involves the determination of a substance that does not have a measurable absorbance by making it react with a chromogenic reagent. The change in the absorbance of the reagent is then related to the concentration of the analyte. A prime example of this application for Alkali Blue 4B is in catalytic spectrophotometric methods.
Catalytic spectrophotometric methods are a highly sensitive subset of kinetic-catalytic analysis. These methods are based on the principle that the rate of a slow reaction is proportionally increased by the presence of a catalyst. The concentration of the catalyst can then be determined by measuring the reaction rate.
A notable application of Alkali Blue 4B is in the catalytic spectrophotometric determination of trace amounts of Vanadium (IV). researchgate.net This method is based on the catalytic effect of Vanadium (IV) on the oxidation of Alkali Blue 4B by potassium bromate (B103136) in an acidic medium (pH 4). The rate of the reaction is monitored by measuring the decrease in the absorbance of Alkali Blue 4B at its maximum wavelength (572 nm). The rate of decrease in absorbance is directly proportional to the concentration of Vanadium (IV). researchgate.net
This method has been successfully applied for the determination of Vanadium (IV) in various samples, including river water and alloys. researchgate.net The key parameters of this catalytic spectrophotometric method are summarized in the table below.
| Parameter | Value |
| Analyte | Vanadium (IV) |
| Reagents | Alkali Blue 4B, Potassium Bromate |
| pH | 4.0 |
| Wavelength (λmax) | 572 nm |
| Detection Limit | 40 ng/mL |
| Linear Range | 100 - 6000 ng/mL |
Data sourced from the research paper on the catalytic spectrophotometric determination of Vanadium (IV). researchgate.net
Chromatographic Techniques for Separation and Identification (e.g., LC-DAD-MS for dye mixtures)
Chromatographic techniques are powerful tools for the separation, identification, and quantification of components in a mixture. For complex samples like dye mixtures found in textiles, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with advanced detectors are the methods of choice. nih.govnih.gov
Liquid chromatography coupled with a diode-array detector (LC-DAD) and a mass spectrometer (MS) offers a robust platform for the analysis of dyes. nih.gov LC separates the individual dyes in the mixture, the DAD provides ultraviolet-visible spectra for preliminary identification, and the MS provides mass-to-charge ratio and fragmentation data, which allows for definitive structural elucidation and identification.
While specific applications detailing the analysis of Alkali Blue 4B using LC-DAD-MS were not found in the reviewed literature, the technique is widely applied for the analysis of acid dyes, the class to which Alkali Blue 4B belongs. These methods are routinely used in forensic science for the analysis of dyes from single textile fibers and in quality control for the detection of restricted dyes in textiles. nih.govlcms.czshimadzu.com
A typical LC-DAD-MS system for dye analysis would involve:
Sample Preparation : Extraction of the dye from the matrix (e.g., textile fiber) using a suitable solvent. lcms.cz
Chromatographic Separation : A reversed-phase C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov
Detection and Identification : The DAD records the absorbance spectrum of each eluting compound, while the MS, often a tandem mass spectrometer (MS/MS), provides molecular weight and structural information through fragmentation analysis. nih.gov
The development of UPLC-MS/MS methods has further enhanced the speed and sensitivity of dye analysis, allowing for the detection of trace amounts of dyes in complex samples. nih.gov
Research on Alkali Blue 4b in Materials Science and Industrial Applications
Investigations into Dye-Substrate Interactions in Textile Coloration
The interaction between a dye and a textile substrate is a complex process governed by various intermolecular forces, which dictates the dye's affinity, fixation, and fastness properties. For Alkali Blue 4B, a member of the triphenylmethane (B1682552) class of dyes, the nature of its interaction is highly dependent on the chemical composition of the textile fiber. The coloration process generally involves the initial exhaustion or adsorption of dye molecules onto the fiber surface from the dyebath, followed by diffusion into the fiber's interior and subsequent fixation. ekb.egcore.ac.uk
In the case of protein fibers such as wool and silk, which possess amide bonds and can present cationic sites (protonated amine groups) under acidic conditions, the primary interaction with anionic dyes like Alkali Blue 4B is through ionic bonds. nih.gov These electrostatic attractions form between the anionic sulfonate groups (SO₃⁻) on the dye molecule and the cationic -NH₃⁺ groups on the fiber, leading to strong initial uptake. nih.gov
For cellulosic fibers like cotton, which have a negative surface charge in water, dyeing with anionic dyes is less straightforward and typically requires high concentrations of electrolytes (salts) to overcome the repulsive forces. forth.griosrjournals.org The interaction is often based on weaker forces such as Van der Waals forces and hydrogen bonding. stainsfile.com To enhance dye-fiber affinity and create more permanent fixation, cotton is sometimes chemically modified through a process called cationization. This introduces positive charges onto the cellulose (B213188) backbone, allowing for dominant electrostatic interactions with anionic dyes and enabling dyeing without the need for large amounts of salt. forth.griosrjournals.org
Table 1: Summary of Dye-Substrate Interaction Mechanisms
| Fiber Type | Primary Functional Groups | Dominant Interaction with Alkali Blue 4B | Key Factors |
|---|---|---|---|
| Protein (e.g., Wool, Silk) | Amide, Amino (-NH₂), Carboxyl (-COOH) | Ionic Bonding | pH of dye bath (acidic conditions protonate amino groups) |
| Cellulosic (e.g., Cotton) | Hydroxyl (-OH) | Van der Waals forces, Hydrogen Bonding | High electrolyte concentration needed to overcome repulsion |
| Cationized Cotton | Introduced Cationic Groups (e.g., -N⁺R₃) | Ionic Bonding (Electrostatic Attraction) | Degree of cationization, absence of salt requirement |
Applications in Biological Staining and Microscopy (e.g., elastic fibers, histology)
Alkali Blue 4B is utilized in histology and microscopy as a specialized stain, particularly for the demonstration of elastic fibers in tissue sections. chemicalbook.com Histological staining is a critical technique used to provide contrast and highlight specific tissue components for microscopic examination. uottawa.ca While routine stains like Hematoxylin and Eosin (H&E) provide a general overview of tissue microanatomy, special stains are employed to identify specific structures, such as collagen, fibrin, and elastic fibers. uottawa.caleicabiosystems.com
The selective staining of elastic fibers by certain dyes is not fully understood, with several proposed mechanisms. Initially, explanations were based on ionic staining or hydrogen bonding. stainsfile.comalfa-chemistry.com However, the prevailing hypothesis for many elastic fiber stains, including those with structures similar to Alkali Blue 4B, is the role of non-polar, van der Waals forces. stainsfile.com Dyes that are effective elastic fiber stains often possess multiple aromatic rings. This polyaromatic nature is thought to promote strong, preferential binding to elastin, the primary protein component of elastic fibers, through cumulative van der Waals attractions. stainsfile.combohrium.com
In staining protocols, Alkali Blue 4B can be used to impart a distinct color to elastic fibers, allowing them to be differentiated from other connective tissue elements. For instance, in a typical procedure, elastic fibers would be stained a deep blue or black, while a counterstain like Van Gieson's stain would color collagen fibers red and cytoplasm yellow. wikipedia.org This differential staining is crucial for studying vascular diseases, emphysema, and other pathological conditions involving changes to the elastic tissue. leicabiosystems.com
Table 2: Staining Results with Elastic Fiber Staining Protocols
| Tissue Component | Typical Color Result (Verhoeff-Van Gieson Method) |
|---|---|
| Elastic Fibers | Black/Blue-Black |
| Nuclei | Black |
| Collagen | Red |
| Cytoplasm & Muscle | Yellow |
This table represents a typical outcome for a common elastic fiber staining method for comparison purposes. wikipedia.org
Pigment Chemistry and Formulation Stability
When used as a pigment (C.I. Pigment Blue 61), the sodium salt of Alkali Blue 4B is valued for its exceptionally high tinting strength, which is reported to be the highest among all blue pigments. mfa.orghubergroup.com It possesses a reddish shade and is frequently used in the formulation of printing inks, particularly for toning black inks to eliminate brownish undertones and achieve a deep, rich black. hubergroup.comprintwiki.orgsypigment.com
The stability of a pigment formulation is critical for its performance and shelf life. It depends on the pigment's ability to remain evenly dispersed within a medium without flocculating, settling, or changing its color properties. researchgate.net Pigment particles must be well-dispersed using additives known as dispersants, which adsorb onto the pigment surface and prevent re-agglomeration through steric or electrostatic stabilization. researchgate.netlankem.com
Alkali Blue pigments are noted for being resistant to bleeding in water, oils, and waxes, but they are soluble in alcohols. mfa.org Their stability in a final formulation, such as a paint or ink, is influenced by the entire system, including the binder, solvent, and other additives. The chemical interactions between the pigment surface and the surrounding medium are key to preventing issues like flocculation, which can lead to a loss of color strength and gloss. researchgate.net
Table 3: Physicochemical Properties of Alkali Blue Pigments
| Property | Description | Reference |
|---|---|---|
| Tinting Strength | Highest among blue pigments; ~50% greater than Phthalocyanine blue. | mfa.org |
| Shade | Reddish Blue | hubergroup.comprintwiki.org |
| Solubility | Insoluble in water, oils, waxes; Soluble in alcohol. | chemicalbook.commfa.org |
| Primary Application | Toning pigment in printing inks (especially black inks). | printwiki.orgsypigment.com |
| Lightfastness | Fair to Poor | mfa.orgprintwiki.org |
Research on Alkali Resistance and Environmental Stability of Pigments
The alkali resistance of a pigment is its ability to maintain its color and integrity in an alkaline environment, which is a critical performance indicator for applications such as coatings for cement or certain types of printing. nbchao.comchina-dyestuff.com Despite the name "Alkali Blue," many pigments within this class, including C.I. Pigment Blue 61, exhibit poor resistance to alkalis. printwiki.org This property is a significant consideration in formulation chemistry. For instance, inorganic pigments like cobalt aluminates (Pigment Blue 28) are known for their excellent chemical and environmental stability, including high resistance to acids and alkalis. rsc.orgvibrantz.comrsc.org
Environmental stability also encompasses resistance to light and heat. Alkali Blue pigments generally have poor to moderate lightfastness and moderate heat resistance. mfa.orgprintwiki.org This limits their use in applications requiring high durability and long-term outdoor exposure, where more stable pigments like phthalocyanines or inorganic spinels would be preferred. lankem.comvibrantz.com Research into pigment stability often involves testing under controlled conditions, such as exposure to specific chemicals (e.g., sodium hydroxide (B78521) solution) or environmental stressors to evaluate changes in color and physical properties. nbchao.comrsc.org
Integration into Advanced Materials for Specific Functionalities (e.g., hydrogels for wastewater treatment)
Advanced materials are increasingly being developed for environmental remediation, such as the treatment of industrial wastewater containing synthetic dyes. Hydrogels, which are three-dimensional, cross-linked polymer networks capable of absorbing large amounts of water, have emerged as highly effective adsorbents for removing pollutants like dyes. urfu.ruiosrjournals.orgmdpi.com
While specific research integrating Alkali Blue 4B into hydrogels for functional purposes is not prominent, the removal of similar anionic dyes from aqueous solutions using hydrogels is well-documented. Hydrogels based on natural polymers like chitosan (B1678972) or cellulose, or synthetic polymers, can be designed with specific functional groups to target and bind dye molecules. nih.govmdpi.com The adsorption mechanism can involve several interactions, including:
Electrostatic attraction: If the hydrogel contains cationic groups, it can effectively bind anionic dyes like Alkali Blue 4B.
Hydrogen bonding: The polymer network of the hydrogel can form hydrogen bonds with the functional groups on the dye molecule.
The efficiency of dye removal is determined by factors such as the hydrogel's composition, porosity, pH of the solution, and contact time. iosrjournals.org The integration of dyes into these materials is primarily for the purpose of removal and remediation, where the hydrogel acts as a matrix to trap the dye, allowing for its separation from the water. mdpi.commdpi.com The reusability of these hydrogels is a key area of research, focusing on methods to desorb the trapped dye so the material can be regenerated for multiple treatment cycles. mdpi.com
Table 4: Representative Dye Adsorption by Functional Hydrogels
| Hydrogel Type | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Quantum dots templated NCHs | Rhodamine B (RhB) | 137 | urfu.ru |
| Magnetic citric acid-functionalized 3D graphene | Crystal Violet (CV) | 827.15 | urfu.ru |
This table provides examples of the adsorption capacities of different hydrogel systems for various dyes to illustrate the concept.
Theoretical and Computational Investigations of Alkali Blue 4b Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity of Dye Molecules
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of dye molecules. northwestern.edu These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies, which govern the molecule's stability and reactivity.
For a triphenylmethane (B1682552) dye such as Alkali Blue 4B, the intense color is a direct result of its extensive π-conjugated system. The positive charge in the core structure is not localized on the central carbon atom but is delocalized across the three phenyl rings, a feature that DFT calculations can map in detail. researchgate.net
Key electronic properties and reactivity descriptors calculated for Alkali Blue 4B and related dye systems include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a primary determinant of the dye's color and chemical reactivity. A smaller gap generally corresponds to absorption at longer wavelengths and higher reactivity.
Electron Density and Charge Distribution: Calculations can map the electrostatic potential, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For Alkali Blue 4B, the central carbon atom is a key electrophilic site, making it susceptible to attack by nucleophiles, which is a critical step in its degradation. researchgate.net
Reactivity Indices: Conceptual DFT provides reactivity descriptors like Fukui functions and local softness, which can predict the most reactive sites within the molecule for various chemical reactions.
These calculations provide a foundational understanding of why Alkali Blue 4B functions as a dye and how it might interact with other chemical species in its environment.
Computational Modeling of Dye-Material Interactions
The application of Alkali Blue 4B in inks and for staining biological materials relies on its interaction with various substrates. Computational modeling is employed to simulate and analyze these interactions at the molecular level, predicting binding affinities and mechanisms.
Modeling the adsorption of triphenylmethane dyes onto surfaces like cellulose (B213188), activated carbon, or mineral clays (B1170129) often involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods. biointerfaceresearch.comacs.org
Interaction Energy Calculations: DFT calculations can be used to determine the binding energy between the dye molecule and a model of the material's surface. These calculations account for various non-covalent interactions, including:
Electrostatic Interactions: The charged sulfonate group (-SO₃⁻) on Alkali Blue 4B can form strong electrostatic attractions with positively charged sites on a material.
Hydrogen Bonding: The amine (-NH-) groups in the dye structure can act as hydrogen bond donors, interacting with hydroxyl or carbonyl groups on substrates like paper or textiles.
π-π Stacking: The aromatic phenyl rings of the dye can engage in π-π stacking interactions with aromatic moieties in the substrate or with other dye molecules.
The table below presents typical interaction energies for different types of non-covalent bonds that are modeled in dye-material systems, illustrating the relative strengths of the forces governing adsorption.
Table 1: Representative Interaction Energies in Dye-Substrate Systems
| Interaction Type | Typical Energy Range (kJ/mol) | Relevance to Alkali Blue 4B |
| Electrostatic (Ion-Pair) | 40 - 80 | Interaction of the sulfonate group with charged surface sites. |
| Hydrogen Bonding | 12 - 30 | Interaction of amine groups with polar substrates (e.g., cellulose). |
| π-π Stacking | 5 - 20 | Interaction of aromatic rings with graphitic or aromatic surfaces. |
| Van der Waals | 2 - 10 | General attractive forces between the dye and the substrate. |
Note: These are generalized values; specific energies depend on the precise chemical environment, geometry, and solvent.
Simulation of Degradation Mechanisms and Pathways
Triphenylmethane dyes are known to be susceptible to degradation, particularly in aqueous solutions and upon exposure to light. acs.org Computational simulations are a key tool for mapping the complex reaction pathways of this degradation. The primary non-photolytic degradation mechanism for dyes like Alkali Blue 4B is hydrolysis, which involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the electrophilic central carbon atom of the dye's chromophore. researchgate.net
Theoretical chemists simulate this process using the following steps:
Reactant and Product Modeling: The geometries of the initial dye molecule (reactant) and the final colorless carbinol base (product) are optimized using DFT.
Transition State Searching: Advanced algorithms are used to locate the high-energy transition state (TS) structure that connects the reactant and the product. The TS represents the peak of the energy barrier for the reaction.
Activation Energy Calculation: The difference in energy between the transition state and the reactants defines the activation energy (Ea) or activation barrier. A lower activation barrier implies a faster reaction rate.
DFT studies on similar triphenylmethane dyes have shown that the height of this energy barrier is sensitive to the specific functional groups on the dye and the choice of the DFT functional used for the calculation. researchgate.net This type of analysis can predict the relative stability of different dyes under various pH conditions.
The following table summarizes results from a representative DFT study on the hydrolysis of triphenylmethane dyes, showcasing how different computational methods can yield varying predictions for the reaction barrier.
Table 2: Calculated Activation Barriers (kJ/mol) for the Hydrolysis of Triphenylmethane Dyes Using Different DFT Functionals
| Dye Structure | M06 Functional | B3LYP Functional | CAM-B3LYP Functional |
| Malachite Green | 55.2 | 65.7 | 78.2 |
| Brilliant Green | 52.3 | 62.8 | 75.3 |
| Ethyl Green | 61.1 | 71.5 | 83.7 |
Data adapted from studies on representative triphenylmethane dyes. researchgate.net These values illustrate the typical range of activation energies and the influence of the computational method.
Theoretical Prediction and Interpretation of Spectroscopic Properties
The most prominent feature of Alkali Blue 4B is its intense blue color, which arises from strong absorption of light in the visible region of the electromagnetic spectrum. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict and interpret the electronic absorption spectra of dyes. youtube.com
TD-DFT calculations can accurately predict the wavelength of maximum absorption (λmax) by calculating the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied one. For Alkali Blue 4B, the main absorption band in the visible spectrum is attributed to the HOMO-LUMO π-π* transition. researchgate.net
Key aspects investigated using TD-DFT include:
Prediction of λmax: By calculating the vertical excitation energies, TD-DFT can predict the λmax value. The accuracy of the prediction often depends on the chosen DFT functional, with hybrid and range-separated functionals generally providing better agreement with experimental data for triphenylmethane dyes. researchgate.net
Solvatochromism: The color of a dye can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism. ucsb.edu Computational models can simulate this by incorporating the solvent as a continuous dielectric medium (implicit solvent models) or by including explicit solvent molecules. These models can predict whether a dye will exhibit a red-shift (bathochromic) or blue-shift (hypsochromic) in a particular solvent. researchgate.net
Interpretation of Spectra: TD-DFT provides a detailed description of the electronic transitions, identifying which molecular orbitals are involved and the character of the transition (e.g., charge transfer, localized excitation). This allows for a deep understanding of the structure-property relationships that determine the dye's color.
The table below shows a comparison of experimental λmax values with those calculated by TD-DFT for a representative triphenylmethane dye, demonstrating the predictive power of modern computational methods.
Table 3: Comparison of Experimental and TD-DFT Calculated λmax (nm) for Malachite Green
| Method | λmax (nm) | Deviation from Experiment (nm) |
| Experimental | 621 | - |
| TD-DFT (PBE Functional) | 574 | -47 |
| TD-DFT (B3LYP Functional) | 522 | -99 |
| TD-DFT (CAM-B3LYP Functional) | 495 | -126 |
| TD-DFT (M06 Functional) | 502 | -119 |
Data adapted from a comparative study. researchgate.net The results show that while exact prediction is challenging, the methods capture the correct electronic transition and provide valuable qualitative insights.
Q & A
Q. What are the key structural and physicochemical properties of alkali blue 4B (C.I. 42750) critical for experimental design?
Alkali blue 4B is a sodium salt with the molecular formula C₃₈H₃₁N₄NaO₃S and CAS 62152-67-3. Its structure includes a sulfonate group and aromatic systems, which confer pH-dependent solubility and spectral properties. Key properties for experimental design include:
- pH sensitivity : Acts as an indicator with transitions between blue-violet (pH 11.5) and pink (pH 13.0) .
- Solubility : Highly soluble in aqueous alkaline solutions due to the sulfonate group; precipitation occurs in acidic conditions.
- Spectroscopic characteristics : UV-Vis absorption maxima in the 500–600 nm range, critical for quantification in spectrophotometric assays .
Methodological Note : Prioritize purity verification via HPLC or TLC to avoid interference from contaminants (e.g., unreacted precursors) .
Q. How can researchers synthesize and purify alkali blue 4B for controlled laboratory studies?
Synthesis involves condensation reactions between aromatic amines and sulfonated intermediates under alkaline conditions. A typical protocol includes:
- Reagents : 4-amino-m-toluidine, sodium benzenesulfonate derivatives.
- Conditions : Reaction at 80–100°C in alkaline aqueous medium for 6–8 hours.
- Purification : Dialysis or column chromatography to remove unreacted salts and byproducts. Validate purity via elemental analysis (C, N, S) and NMR .
Data Conflict Resolution : If yield discrepancies arise, optimize reaction stoichiometry (e.g., molar ratios of amine to sulfonate precursors) and confirm intermediates via FT-IR .
Q. What are the best practices for handling and storing alkali blue 4B to ensure experimental reproducibility?
- Storage : Keep in sealed, light-protected containers at 4°C to prevent photodegradation and moisture absorption .
- Handling : Use inert atmospheres (e.g., nitrogen) during weighing to avoid oxidation.
- Safety : Wear PPE (gloves, lab coat) due to potential irritancy; avoid inhalation of fine particles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pH-dependent spectral shifts of alkali blue 4B?
Discrepancies in transition pH ranges (e.g., 11.5–13.0 vs. other reports) may stem from:
- Ionic strength effects : High salt concentrations alter protonation equilibria.
- Solvent interactions : Polar aprotic solvents (e.g., DMSO) may shift absorption maxima. Methodology :
- Systematically vary buffer composition (e.g., Tris vs. carbonate buffers) and measure λmax via UV-Vis.
- Use multivariate regression to model solvent- and ionic strength-dependent spectral shifts .
Q. What advanced techniques are suitable for studying alkali blue 4B’s interaction with biomolecules in vitro?
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with proteins (e.g., albumin).
- Circular Dichroism (CD) : Monitor conformational changes in DNA or peptides upon dye binding.
- Fluorescence Quenching : Assess binding constants using Förster resonance energy transfer (FRET) . Data Interpretation : Normalize for inner-filter effects in fluorescence studies and validate with control experiments (e.g., competitive binding assays) .
Q. How can computational modeling enhance understanding of alkali blue 4B’s aggregation behavior in aqueous systems?
- Molecular Dynamics (MD) Simulations : Model self-assembly patterns under varying pH and ionic conditions.
- DFT Calculations : Predict electronic transitions and compare with experimental UV-Vis data. Validation : Cross-reference simulation results with dynamic light scattering (DLS) data for aggregation size distributions .
Q. What strategies address conflicting reports on alkali blue 4B’s stability under oxidative conditions?
- Accelerated Aging Studies : Expose the dye to H₂O₂ or UV light and monitor degradation via LC-MS.
- Mechanistic Probes : Use radical scavengers (e.g., ascorbate) to identify dominant degradation pathways. Statistical Analysis : Apply ANOVA to compare degradation rates across conditions and identify significant factors (e.g., light vs. oxidizers) .
Data Integration and Reproducibility
Q. How should researchers design experiments to validate alkali blue 4B’s role in histochemical staining protocols?
- Positive/Negative Controls : Compare staining efficacy with established dyes (e.g., hematoxylin).
- Blind Analysis : Use automated image analysis tools to minimize observer bias in intensity quantification.
- Replicate Design : Include triplicate samples across independent experiments to assess inter-run variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
